3-Chloro-5-(3,5-dichloro-phenyl)-isothiazole-4-carboxylic acid amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(3,5-dichloro-phenyl)-isothiazole-4-carboxylic acid amide is a chemical compound that belongs to the class of isothiazole derivatives This compound is characterized by the presence of a chloro-substituted phenyl ring and an isothiazole ring, which are connected through a carboxylic acid amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(3,5-dichloro-phenyl)-isothiazole-4-carboxylic acid amide typically involves the following steps:
Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Introduction of the Chloro Groups: Chlorination reactions are employed to introduce the chloro substituents on the phenyl ring and the isothiazole ring.
Amidation Reaction: The final step involves the formation of the carboxylic acid amide linkage through an amidation reaction, which can be achieved using reagents such as amines and carboxylic acid derivatives under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control the reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(3,5-dichloro-phenyl)-isothiazole-4-carboxylic acid amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield oxidized isothiazole derivatives.
Reduction: Can produce reduced forms of the compound with modified functional groups.
Substitution: Results in the formation of new derivatives with different substituents replacing the chloro groups.
Scientific Research Applications
3-Chloro-5-(3,5-dichloro-phenyl)-isothiazole-4-carboxylic acid amide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(3,5-dichloro-phenyl)-isothiazole-4-carboxylic acid amide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: Modulating their activity and influencing biochemical pathways.
Interfering with Cellular Processes: Such as DNA replication, protein synthesis, or cell signaling pathways.
Inducing Cellular Responses: Leading to effects such as cell death, growth inhibition, or immune modulation.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-phenyl-isothiazole: A related compound with similar structural features but lacking the carboxylic acid amide group.
3-Chloro-phenyl-isothiazole-4-carboxylic acid: Another related compound with a different substitution pattern on the phenyl ring.
Uniqueness
3-Chloro-5-(3,5-dichloro-phenyl)-isothiazole-4-carboxylic acid amide is unique due to the presence of both chloro substituents and the carboxylic acid amide linkage, which confer specific chemical and biological properties
Properties
IUPAC Name |
3-chloro-5-(3,5-dichlorophenyl)-1,2-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl3N2OS/c11-5-1-4(2-6(12)3-5)8-7(10(14)16)9(13)15-17-8/h1-3H,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBYWMGLZYPTPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=C(C(=NS2)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.